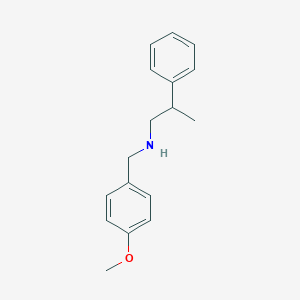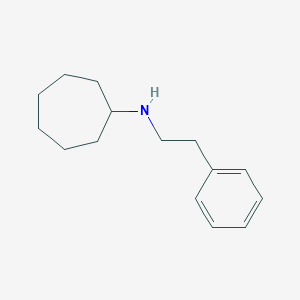![molecular formula C19H17F3N4O2S B262120 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using a specific method and has demonstrated various biochemical and physiological effects, making it a potential candidate for further development in the field of medicine.
作用機序
The mechanism of action of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. It has also been investigated for its potential use in the treatment of obesity and diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal models.
実験室実験の利点と制限
One of the advantages of using 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A is its potential toxicity, as it has been shown to have cytotoxic effects on certain normal cells.
将来の方向性
There are several potential future directions for the development of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A. One direction is the investigation of its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is the investigation of its potential use in the treatment of other diseases, such as inflammatory diseases and metabolic disorders. Additionally, further research is needed to better understand the potential toxicity of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A and to identify ways to mitigate this toxicity.
合成法
The synthesis of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A involves a multistep process that begins with the preparation of the starting material, 2-amino-3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This material is then reacted with thioacetic acid to form the thioamide intermediate, which is subsequently reacted with 2-(trifluoromethoxy)benzoyl chloride to form 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A.
科学的研究の応用
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide A has been extensively studied in scientific research, particularly in the field of oncology. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
|---|---|
分子式 |
C19H17F3N4O2S |
分子量 |
422.4 g/mol |
IUPAC名 |
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26-7-6-14-13(10-26)8-12(9-23)18(25-14)29-11-17(27)24-15-4-2-3-5-16(15)28-19(20,21)22/h2-5,8H,6-7,10-11H2,1H3,(H,24,27) |
InChIキー |
KWKACKMNLYLFHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C(=N2)SCC(=O)NC3=CC=CC=C3OC(F)(F)F)C#N |
正規SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=CC=C3OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)

![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)


